SGK-1 Kinase Inhibition: Sub-Nanomolar Biochemical Potency Versus In-Class and Structural Analogs
The target compound exhibits single-digit nanomolar inhibitory potency against serum/glucocorticoid-regulated kinase 1 (SGK-1) in a substrate phosphorylation assay (IC₅₀ = 3 nM). A closely related analog (CHEMBL3355035 / US9718825, Example 520) with a distinct chemotype displays comparative but not superior potency (IC₅₀ = 1.5 nM), while another analog (CHEMBL3356046 / US9174993, 59) shows an IC₅₀ of 22 nM, a 7.3-fold lower potency [1][2][3]. At the extreme end of the potency range, Analog US9174993, 43 exhibits an IC₅₀ of 1,050 nM, representing a 350-fold loss of activity relative to the target compound [4]. These pairwise comparisons, all obtained under comparable substrate phosphorylation assay conditions, demonstrate that the 3-chloro-4-fluoro substitution on the benzenesulfonyl-piperidine scaffold confers a level of SGK-1 potency that is not uniformly shared across structurally related molecules within the same patent-defined chemical space.
| Evidence Dimension | SGK-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3 nM (CHEMBL3355029, recombinant human SGK1 substrate phosphorylation assay) |
| Comparator Or Baseline | Analog 1: IC₅₀ = 1.5 nM (CHEMBL3355035 / US9718825, Example 520); Analog 2: IC₅₀ = 22 nM (CHEMBL3356046 / US9174993, 59); Analog 3: IC₅₀ = 1,050 nM (US9174993, 43) |
| Quantified Difference | Target vs Analog 2: 7.3-fold greater potency; Target vs Analog 3: 350-fold greater potency; Analog 1 is 2-fold more potent than target. |
| Conditions | Recombinant human SGK1; substrate phosphorylation assay; pH 7.4; data curated in BindingDB and ChEMBL from US patents US9174993, US9221828, and US9718825. |
Why This Matters
For researchers selecting a chemical probe for SGK-1–dependent pathways, the 350-fold potency difference between the target compound and a structurally related analog demonstrates that even small structural variations within the same patent family produce dramatically divergent biochemical activity, directly impacting assay sensitivity and data interpretability.
- [1] BindingDB, BDBM50043019 (CHEMBL3355029); IC₅₀ = 3 nM against recombinant human SGK1, accessed 30 April 2026. View Source
- [2] BindingDB, BDBM50043025 (CHEMBL3355035 / US9718825, Example 520); IC₅₀ = 1.5 nM against SGK1, accessed 30 April 2026. View Source
- [3] BindingDB, BDBM50043920 (CHEMBL3356046 / US9174993, 59); IC₅₀ = 22 nM against SGK-1, accessed 30 April 2026. View Source
- [4] BindingDB, BDBM189806 (US9174993, 43); IC₅₀ = 1,050 nM against SGK-1, accessed 30 April 2026. View Source
